3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . It is a versatile chemical used in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine typically involves the reaction of o-aminophenol with formaldehyde and a methylating agent under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. High-throughput mechanochemistry has been applied to the parallel synthesis of benzoxazine derivatives, including 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine . This method involves a one-pot, three-component reaction that is efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted benzoxazines .
Scientific Research Applications
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the methyl group at the 2-position.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a methoxy group at the 7-position.
3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Has a methyl group at the 3-position.
Uniqueness
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its stability and modify its interaction with molecular targets .
Properties
Molecular Formula |
C27H33N3O3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/3C9H11NO/c3*1-7-6-10-8-4-2-3-5-9(8)11-7/h3*2-5,7,10H,6H2,1H3 |
InChI Key |
QCCVECHPSPNWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1 |
Origin of Product |
United States |
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